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p53 Product Pack

Catalog Number: EVT-1493933
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Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The Cayman p53 Product Pack contains PRIMA-1, a p53 re-activator that restores the apoptotic activity of mutant p53 via conformational modulation. Included in the p53-PAK is Cayman’s p53 (Phospho-Ser Cayman’s Caylin-2, a nutlin analog with growth enhancing properties at low concentrations that are opposite those of (±)-nutlin-3.
Source and Classification

The compounds within the p53 Product Pack are derived from various sources, including synthetic organic chemistry and natural product modifications. They can be classified based on their mechanism of action, such as:

  • MDM2 inhibitors: These compounds inhibit the interaction between p53 and MDM2 (Mouse Double Minute 2), a negative regulator of p53, thus stabilizing and activating p53.
  • p53 activators: These compounds directly enhance the transcriptional activity of p53 or promote its stability.
  • Hybrid compounds: These combine features of both inhibitors and activators to create multifunctional agents.
Synthesis Analysis

Methods and Technical Details

The synthesis of compounds in the p53 Product Pack often employs advanced organic synthesis techniques. For instance, one method involves the use of spirooxindole-based frameworks which have been shown to inhibit the MDM2-p53 interaction. The synthesis typically begins with an aldol condensation reaction to form a chalcone intermediate, which is then transformed into the desired spirooxindole structure through cyclization reactions.

  1. Aldol Condensation: This involves reacting N-methyl-2-acetylpyrrole with aldehydes in the presence of a base like sodium hydroxide.
  2. Cyclization: The chalcone undergoes cyclization to form spirooxindole derivatives, which are characterized using spectroscopic techniques (e.g., NMR spectroscopy) to confirm their structure.

These synthetic pathways are optimized for yield and purity, ensuring that the final products are suitable for biological testing .

Molecular Structure Analysis

Structure and Data

The molecular structure of compounds in the p53 Product Pack varies significantly depending on their classification. For example:

  • MDM2 Inhibitors: Typically feature a core structure that allows binding to the hydrophobic pocket of MDM2, often incorporating an oxindole moiety.
  • p53 Activators: May include functional groups that enhance their interaction with p53's DNA-binding domain.

Data on molecular weights, melting points, and solubility profiles are critical for understanding their behavior in biological systems. For instance, spirooxindole derivatives have been reported to exhibit specific thermal shifts indicative of their binding affinity to mutant forms of p53 .

Chemical Reactions Analysis

Reactions and Technical Details

Compounds in the p53 Product Pack undergo several chemical reactions that facilitate their biological activity:

  1. Binding Reactions: Inhibitors bind to MDM2, blocking its interaction with p53. This is often characterized by thermal shift assays.
  2. Trans-Splicing Reactions: Some strategies involve repairing mutant p53 transcripts through trans-splicing techniques, which have shown promise in restoring normal p53 function in cancer cells .
  3. Cellular Uptake Mechanisms: These compounds must also traverse cellular membranes, often utilizing endocytic pathways or passive diffusion.

The efficiency of these reactions is critical for their therapeutic effectiveness.

Mechanism of Action

Process and Data

The mechanism of action for compounds targeting p53 typically involves:

  • Inhibition of MDM2: By preventing MDM2 from binding to p53, these compounds lead to increased levels of active p53 in cells.
  • Activation of Transcription: Compounds that activate p53 enhance its ability to initiate transcription of target genes involved in cell cycle arrest and apoptosis.
  • Restoration of Function: In cases where mutant forms of p53 are present, certain compounds can stabilize these mutants or restore their function through conformational changes.

Quantitative data from assays measuring cell viability and apoptosis indicate that these mechanisms can significantly reduce tumor cell proliferation in vitro .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties such as solubility, stability under physiological conditions, and lipophilicity are critical for drug formulation:

  • Solubility: Many compounds need to be soluble in aqueous environments to be effective.
  • Stability: Compounds must remain stable under physiological conditions to ensure consistent therapeutic effects.
  • Lipophilicity: This property influences cellular uptake; generally, moderate lipophilicity is favorable for drug-like properties.

Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to assess these properties during development .

Applications

Scientific Uses

The primary applications of the p53 Product Pack include:

  • Cancer Therapy: Targeting TP53 mutations offers a promising avenue for developing novel anticancer therapies.
  • Research Tools: Compounds can serve as tools for studying p53 biology and its role in cancer progression.
  • Synthetic Lethality Approaches: Identifying genes that are synthetic lethal with TP53 mutations can lead to new therapeutic targets .
Molecular Characterization of p53

Structural Domains of p53: DNA-Binding Core, Oligomerization, and Regulatory Regions

The p53 protein functions as a tetrameric transcription factor with a modular architecture comprising distinct structural and regulatory domains. Each monomer (393 residues) includes:

  • DNA-Binding Core Domain (DBD, residues 94–292): Forms an immunoglobulin-like β-sandwich scaffold stabilized by a zinc ion tetrahedrally coordinated by Cys¹⁷⁶, His¹⁷⁹, Cys²³⁸, and Cys²⁴². This domain contains a loop-sheet-helix motif and loops L2/L3, which directly contact DNA. The DBD exhibits low thermodynamic stability (t~1/2~ = 9 min at 37°C), facilitating rapid unfolding/refolding cycles critical for stress responses [6] [10]. Approximately 90% of cancer-associated mutations occur here, destabilizing the domain or disrupting DNA contacts [10].
  • Oligomerization Domain (OD, residues 326–353): Comprises a β-strand (Glu³²⁶–Arg³³³) and α-helix (Arg³³⁵–Gly³⁵⁶) that forms a dimer-of-dimers structure. Tetramerization masks a nuclear export signal (residues 340–351), retaining p53 in the nucleus [6].
  • Regulatory Regions:
  • N-terminal transactivation domain (TAD, residues 1–61): Intrinsically disordered, facilitating interactions with transcriptional coactivators (e.g., p300/CBP) and MDM2.
  • Proline-rich region (PRR, residues 61–92): Contains PXXP motifs for SH3-domain protein interactions.
  • C-terminal domain (CTD, residues 353–393): Basic and disordered, modulates DNA binding via nonspecific electrostatic interactions with the DNA backbone [6] [9].
  • Table 1: Structural Domains of p53
    DomainResiduesKey Structural FeaturesFunctional Role
    TAD1–61Intrinsically disordered; subdomains TAD1/TAD2Coactivator binding; MDM2 interaction
    PRR61–92PXXP motifs (×4)Apoptosis regulation; SH3-domain binding
    DBD94–292Ig-like β-sandwich; Zn²⁺-stabilized L2/L3 loopsSequence-specific DNA recognition
    OD326–353β-strand + α-helix; forms tetramerNuclear retention; cooperative DNA binding
    CTD353–393Basic, disordered; lysine-richNonspecific DNA binding; post-translational modifications

Post-Translational Modifications: Phosphorylation, Acetylation, and Ubiquitination

p53 activity is dynamically regulated by >50 post-translational modifications (PTMs), which function cooperatively to fine-tune stress responses:

  • Phosphorylation: Primarily occurs in the TAD in response to stress sensors (e.g., ATM, ATR, Chk1/2). Ser¹⁵ phosphorylation nucleates a cascade of modifications, including Ser²⁰ and Ser³⁷, which disrupt MDM2 binding and stabilize p53 [7] [3].
  • Acetylation: Mediated by p300/CBP at Lys³⁷², Lys³⁷³, Lys³⁸¹, Lys³⁸², and Lys³⁸⁶. This neutralizes positive charges in the CTD, enhancing sequence-specific DNA binding and blocking MDM2-mediated ubiquitination [7].
  • Ubiquitination: MDM2 (and other E3 ligases) polyubiquitinate CTD lysines (Lys³⁷⁰, ³⁷², ³⁷³, ³⁸¹, ³⁸², ³⁸⁶), targeting p53 for proteasomal degradation. Stress-induced PTMs inhibit this process [7].
  • Table 2: Key Post-Translational Modifications of p53
    ModificationResiduesEnzymesFunctional Consequence
    PhosphorylationSer¹⁵, Ser²⁰, Ser³⁷ATM, ATR, Chk1/2MDM2 dissociation; stabilization
    AcetylationLys³⁷², ³⁷³, ³⁸¹–³⁸⁶p300/CBP, MYST familyEnhanced DNA binding; blocked ubiquitination
    UbiquitinationLys³⁷⁰–³⁸⁶MDM2, COP1, Pirh2Proteasomal degradation

Isoforms of p53: Splice Variants and Functional Diversity

The human TP53 gene expresses nine isoforms via alternative promoters, splicing, and translation initiation sites, enabling functional diversification:

  • Δ40p53: Lacks the first 39 residues (TAD). Generated by:
  • Alternative splicing (retention of intron 2) or
  • Internal ribosome entry at codon 40.Modulates full-length p53 activity during cell-cycle arrest [8] [4].
  • Δ133p53/Δ160p53: Initiated from an internal promoter in intron 4. Lacks the TAD and part of the DBD, acting as dominant-negative regulators of full-length p53. Δ133p53 promotes cell survival and tissue repair [8] [6].
  • C-terminal variants (α, β, γ): Result from alternative splicing of intron 9. The β and γ isoforms (lacking parts of the CTD) enhance apoptosis in cancer cells [8].
  • Table 3: Major Human p53 Isoforms
    IsoformStructural FeaturesFunctional Role
    p53α (full-length)All domainsCanonical tumor suppression
    Δ40p53αTAD deleted; retains DBD/OD/CTDCell-cycle arrest; modulates p53α
    Δ133p53αTAD/partial DBD deletedAnti-apoptotic; tissue repair
    p53βLacks 15 C-terminal residuesEnhanced pro-apoptotic activity
    p53γAlternative C-terminus (exon 9γ)Senescence induction

Evolutionary Conservation of p53 Across Species

p53 homologs trace back >1 billion years, with conserved domains and regulatory mechanisms:

  • Invertebrates (e.g., Drosophila): Express truncated p53 isoforms (dp53, dp53L, dp53n) from a dual-promoter gene structure. dp53L contains a conserved FxxFW TAD motif, while dp53n (lacking TAD) regulates developmental apoptosis [8] [5].
  • Fish (e.g., zebrafish, Monopterus albus): Retain the dual-promoter system, producing Δ113p53 (homologous to human Δ133p53). p53 and Mdm2 show ovary-enriched expression during vitellogenesis, indicating conserved roles in reproduction [5] [8].
  • Mammals: p53, p63, and p73 share the dual-gene structure. The DBD is highly conserved (60%–95% sequence identity), while disordered regions diverge, enabling species-specific stress responses [6] [8].
  • Key Evolutionary Insights:
  • The DBD zinc-coordination site is universally conserved.
  • Dual-promoter architecture (producing TA/ΔN isoforms) exists in all vertebrate TP53 genes.
  • Isoform complexity increases with organismal complexity, enabling tissue-specific functions [6] [8].

Properties

Product Name

p53 Product Pack

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